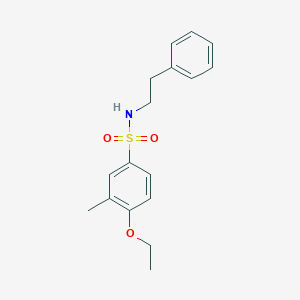![molecular formula C13H21ClN2O3S B239246 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide, also known as CDMB or Compound 32, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
作用機序
The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, pain, and tumor growth. 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in tumor growth.
Biochemical and Physiological Effects:
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of inflammatory mediators. Additionally, 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for studying various biological processes. Additionally, 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide. One area of interest is the development of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide and to identify its molecular targets.
合成法
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide can be synthesized through a series of chemical reactions. The synthesis involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine in the presence of a catalyst to form 2-(diethylamino)-5-nitrobenzenesulfonamide. This intermediate is then reduced with sodium dithionite to obtain 2-(diethylamino)-5-amino-benzenesulfonamide. Finally, the reaction of 2-(diethylamino)-5-amino-benzenesulfonamide with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base yields 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide.
科学的研究の応用
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has also been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has been studied for its potential use in the treatment of neuropathic pain, as it has been found to inhibit the activity of voltage-gated sodium channels in sensory neurons.
特性
製品名 |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C13H21ClN2O3S |
分子量 |
320.84 g/mol |
IUPAC名 |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21ClN2O3S/c1-4-16(5-2)9-8-15-20(17,18)13-10-11(14)6-7-12(13)19-3/h6-7,10,15H,4-5,8-9H2,1-3H3 |
InChIキー |
DFWPRNUWNYAGJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
正規SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)



![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)



![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)

![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)
